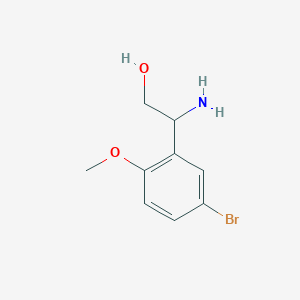

2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol

Descripción

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of 2-amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular structure and substitution pattern. The compound is designated with the molecular formula C9H12BrNO2, indicating the presence of nine carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. The systematic name reflects the position of each functional group: the amino group is located at the 2-position of the ethanol chain, while the phenyl ring bears a bromine substituent at the 5-position and a methoxy group at the 2-position relative to the point of attachment to the ethanol backbone. Alternative nomenclature includes 2-amino-2-(5-bromo-2-methoxyphenyl)ethanol, which emphasizes the ethanol portion of the molecule. The compound has been assigned the Chemical Abstracts Service registry number 1178727-53-1 and appears in the PubChem database under the compound identifier 61055427.

The molecular weight of this compound is calculated to be 246.10 grams per mole, which reflects the contribution of the bromine atom to the overall molecular mass. The compound can also be represented using various chemical notation systems, including the Simplified Molecular Input Line Entry System representation as COC1=C(C=C(C=C1)Br)C(CO)N and the International Chemical Identifier as InChI=1S/C9H12BrNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3. These standardized representations facilitate database searching and computational chemistry applications, enabling researchers to identify and work with this specific compound across different chemical information systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H12BrNO2 |

| Molecular Weight | 246.10 g/mol |

| Chemical Abstracts Service Number | 1178727-53-1 |

| PubChem Compound Identifier | 61055427 |

| International Union of Pure and Applied Chemistry Name | 2-amino-2-(5-bromo-2-methoxyphenyl)ethanol |

| Simplified Molecular Input Line Entry System | COC1=C(C=C(C=C1)Br)C(CO)N |

Propiedades

IUPAC Name |

2-amino-2-(5-bromo-2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIQSZURHGJXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol, often encountered as a hydrochloride salt, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various research findings.

The compound is characterized by the presence of an amino group, a bromo substituent, and a methoxy group on a phenyl ring. Its synthesis can be achieved through several methods that typically involve the introduction of the bromine and methoxy groups at specific positions on the aromatic ring. The hydrochloride form enhances its solubility in water, which is crucial for biological assays and applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to interact with various biological targets due to its functional groups, which facilitate hydrogen bonding. This interaction is critical for modulating enzyme activity and receptor function involved in metabolic pathways .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which may contribute to its therapeutic potential. Antioxidants are essential for neutralizing free radicals in the body, thereby reducing oxidative stress and potential cellular damage.

Anti-tumor Activity

In vitro studies have suggested that this compound may possess anti-tumor activity. It has been evaluated in xenograft mouse models where it displayed selective lethality against cancer cells with specific mutations, indicating its potential as a targeted cancer therapeutic .

The proposed mechanism of action involves the modulation of key metabolic pathways through interaction with enzymes and receptors. The amino and hydroxyl groups are particularly important as they may enhance binding affinity to biological targets, influencing their activity .

Case Studies

- Xenograft Models : In studies using xenograft mouse models, this compound demonstrated significant anti-tumor effects against mutant NRAS cells while sparing wild-type NRAS cells, highlighting its selectivity and potency as an anti-cancer agent .

- Antimicrobial Efficacy : Comparative studies have shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity against pathogens such as E. coli and S. aureus, with some derivatives showing MIC values comparable to established antibiotics like ciprofloxacin .

Data Summary

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Antioxidant Activity | Reduces oxidative stress |

| Anti-tumor Activity | Selective lethality in NRAS mutant cancer cells |

| Mechanism | Modulates enzyme activity via hydrogen bonding |

Aplicaciones Científicas De Investigación

Chemistry

2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating new compounds with desired properties.

Reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Substitution: The bromine atom can be replaced with other nucleophiles like amines or thiols.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO, CrO | Ketones, Aldehydes |

| Substitution | NaN, Thiourea | Substituted Phenyl Derivatives |

Biology

Recent studies have shown that this compound exhibits notable biological activities , including potential antimicrobial and antioxidant properties. The functional groups facilitate interactions with biological targets, influencing enzyme activity and receptor modulation.

Mechanism of Action:

The compound's mechanism involves binding to specific molecular targets, potentially leading to the inhibition or activation of enzymes involved in metabolic pathways. This interaction is critical for understanding its therapeutic potential.

Medicine

Research indicates that this compound may possess therapeutic properties , particularly in anti-inflammatory and anticancer applications. Preliminary studies suggest that it may modulate inflammatory pathways and exhibit cytotoxic effects on cancer cells.

Case Studies:

- A study demonstrated its effectiveness in reducing inflammation markers in vitro.

- Another investigation highlighted its potential to inhibit tumor growth in specific cancer models.

Comparación Con Compuestos Similares

(2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol (CAS: 1212799-95-5)

- Molecular Formula: C₉H₁₂BrNO₂ (identical to the target compound).

- Key Difference : Bromine substitution at position 4 instead of 4.

- Impact : Altered electronic effects and steric interactions may influence reactivity and binding affinity in biological systems. For example, the para-bromo substituent could enhance resonance stabilization compared to the meta-bromo position in the target compound .

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol (CAS: 1245697-83-9)

- Molecular Formula: C₈H₉ClFNO.

Functional Group Variations

2-Amino-2-(4-methylphenyl)ethan-1-ol (CAS: 157142-48-8)

(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol (CAS: 1213027-14-5)

- Molecular Formula: C₈H₉BrFNO.

- Key Differences : Fluorine replaces the methoxy group at position 2.

Physicochemical and Pharmacological Properties

Métodos De Preparación

Synthetic Routes and Preparation Methods

The preparation of 2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol generally involves multi-step organic synthesis starting from appropriately substituted aromatic precursors. The key strategies involve:

- Selective bromination and methoxylation of aromatic rings

- Introduction of amino and hydroxyl groups on the ethan-1-ol side chain

- Use of catalytic systems for amination and hydroxyalkylation

Method 1: Copper(II)-Catalyzed N-Arylation and Amino Alcohol Formation

A relevant synthetic approach involves the copper(II)-catalyzed N-arylation of 5-bromo-2-aminobenzimidazole derivatives, which shares mechanistic similarities with the preparation of this compound. This method utilizes:

- Catalyst: Copper(II) acetate hydrate (Cu(OAc)2·H2O)

- Base: Triethylamine (Et3N) or Tetramethylethylenediamine (TMEDA)

- Solvent: Methanol/water mixture or dichloromethane (DCM)

- Temperature: Ambient conditions under open air

- Reaction Time: Approximately 2 hours for good yields

The reaction involves stirring the substrate with the catalyst and base, followed by the addition of aryl boronic acid derivatives. The amino group is selectively protected or deprotected as required to optimize the reaction yield. After completion, the product is isolated by filtration, rotary evaporation, and column chromatography, then characterized by NMR spectroscopy.

| Parameter | Details |

|---|---|

| Catalyst | Cu(OAc)2·H2O or anhydrous Cu(OAc)2 |

| Base | Et3N or TMEDA |

| Solvent | Methanol/water (8:1) or dry DCM |

| Temperature | Room temperature |

| Reaction Time | 2 hours (methanol system), up to 36 hours (DCM system) |

| Yield | Good to moderate, improved with TMEDA and water addition |

| Purification | Column chromatography (hexane/ethyl acetate) |

Method 2: Bromination and Amination of Methoxyaniline Derivatives

Another approach starts from 4-bromo-3-methoxyaniline, which undergoes bromination with boron tribromide (BBr3) in dichloromethane at low temperature (0°C), followed by gradual warming to room temperature. This step introduces the bromophenol functionality:

- Reagents: BBr3 in DCM

- Temperature: 0°C to room temperature

- Reaction Time: 24 hours

- Workup: Saturated aqueous sodium bicarbonate extraction, drying, and flash chromatography

- Yield: Approximately 88% for 5-amino-2-bromophenol intermediate

Subsequently, the amino group can be acylated or further functionalized to introduce the ethan-1-ol moiety, often involving triethylamine and benzoyl chloride in tetrahydrofuran (THF) at 0°C to room temperature for 30 minutes.

Method 3: One-Pot Asymmetric Synthesis via Palladium-Catalyzed Reactions

A more sophisticated method involves a one-pot asymmetric synthesis of related amino alcohols using palladium catalysis:

- Catalyst: Bis(triphenylphosphine)palladium(II) dichloride

- Base: Potassium carbonate

- Additives: Hydrazine monohydrate

- Solvent: Toluene

- Temperature: 35°C for initial steps, then 135°C for 18 hours

- Procedure: Initial formation of alkylidene intermediates followed by palladium-catalyzed reduction and hydroxyalkylation

- Purification: Silica gel flash chromatography

This method yields enantiopure amino alcohols structurally related to this compound and is valuable for producing chiral compounds with high stereoselectivity.

Method 4: Biocatalytic Multi-Enzyme Cascades

Recent advances include biocatalytic methods converting amino acid precursors into amino alcohols through multi-enzyme cascades:

- Enzymes: Epoxide hydrolases, dehydrogenases, and amine dehydrogenases expressed in E. coli

- Conditions: Mild aqueous medium, pH ~8.5, 30°C incubation

- Reaction Time: Up to 70 hours

- Yield: High isolated yield (~75-92%) with excellent enantiomeric excess (>99%)

- Advantages: Minimizes waste, avoids intermediate purification, and achieves high optical purity

While this method is demonstrated for phenylglycinol derivatives, it provides a promising framework for synthesizing this compound analogs with chiral purity.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Copper(II)-Catalyzed N-Arylation | Cu(OAc)2·H2O, Et3N/TMEDA, aryl boronic acids | Room temp, 2 h, MeOH/H2O or DCM | Good yield, improved with TMEDA | Straightforward, mild conditions |

| Bromination of Methoxyaniline | BBr3 in DCM, triethylamine, benzoyl chloride | 0°C to RT, 24 h | ~88% for bromophenol intermediate | Requires low temp control, multi-step |

| One-Pot Pd-Catalyzed Synthesis | Pd(PPh3)2Cl2, K2CO3, hydrazine monohydrate | 35°C to 135°C, 18 h | High, enantiopure | Complex, suitable for asymmetric synthesis |

| Biocatalytic Multi-Enzyme Cascade | Epoxide hydrolase, dehydrogenases (E. coli) | pH 8.5, 30°C, 70 h | 75-92%, >99% ee | Eco-friendly, high stereoselectivity |

Research Findings and Analytical Data

- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to track reaction progress.

- Product Purification: Column chromatography using silica gel and solvent mixtures like hexane/ethyl acetate is standard.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Performance Liquid Chromatography (HPLC) for enantiomeric excess.

- Yields: Vary by method but generally range from moderate to high (60-92%).

- Stereochemistry: Biocatalytic and palladium-catalyzed methods provide high enantiomeric purity (>99% ee).

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol, and what factors influence yield optimization?

Answer:

A common synthetic approach involves reducing a precursor ketone or carboxylic acid derivative. For example, borane dimethylsulfide in tetrahydrofuran (THF) at 60°C can reduce α-amino acids or esters to yield amino alcohols, as demonstrated in analogous compounds . Key factors affecting yield include:

- Reagent stoichiometry : Excess borane (6.2 equivalents) ensures complete reduction.

- Temperature control : Elevated temperatures (60°C) accelerate reaction rates but may require inert atmospheres to prevent side reactions.

- Purification : Column chromatography or recrystallization is critical for isolating the product from byproducts like unreacted starting materials or borane adducts.

Yield discrepancies (e.g., 98% vs. 120% in similar reductions) may arise from residual solvents or incomplete drying .

Basic: How is the structural configuration of this compound confirmed experimentally?

Answer:

Structural confirmation employs:

- NMR spectroscopy : - and -NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromo-induced deshielding in aromatic protons) .

- X-ray crystallography : Programs like SHELXL (SHELX suite) resolve absolute configuration and hydrogen-bonding networks, critical for chiral centers .

- IR spectroscopy : Peaks at ~2957 cm (O–H stretch) and ~1243 cm (C–O stretch) confirm alcohol and ether functionalities .

Advanced: What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess determined?

Answer:

- Chiral chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) separates enantiomers.

- Asymmetric synthesis : Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) ensure stereochemical control during synthesis .

- Polarimetry or NMR with chiral shift reagents : Europium complexes induce split signals for enantiomeric excess (ee) quantification .

Advanced: How does the bromo and methoxy substitution on the phenyl ring influence the compound's reactivity and interaction with biological targets?

Answer:

- Electronic effects : Methoxy (electron-donating) increases ring electron density, while bromo (electron-withdrawing) directs electrophilic substitution to specific positions.

- Halogen bonding : Bromo may engage in non-covalent interactions with protein residues, enhancing binding affinity in enzyme inhibition studies .

- Steric effects : Substituent positions influence conformational flexibility, affecting docking into active sites (e.g., serotonin receptors) .

Basic: What are the stability profiles of this compound under various storage and reaction conditions?

Answer:

- Storage : Stable at room temperature in inert atmospheres; light-sensitive due to bromo substituent (store in amber vials).

- pH sensitivity : Degrades in strong acids (protonation of amine) or bases (hydrolysis of ethers).

- Thermal stability : Decomposes above 150°C; avoid prolonged heating during synthesis .

Advanced: What crystallographic challenges arise in determining the crystal structure of this compound, and how are they addressed?

Answer:

- Disorder : Bromine’s high electron density may cause positional disorder; refine using SHELXL’s PART instructions .

- Twinned crystals : Data integration via WinGX or CrysAlisPro resolves overlapping reflections .

- Hydrogen bonding : O–H···N interactions create rigid networks; assign using difference Fourier maps .

Advanced: How can contradictory data in spectroscopic analysis (e.g., NMR chemical shifts) be reconciled when characterizing this compound?

Answer:

- Solvent effects : CDCl vs. DMSO-d shifts proton signals (e.g., amine protons at δ 1.5–2.5 ppm in CDCl vs. δ 3.0–4.0 ppm in DMSO) .

- Dynamic exchange : Amino-alcohol tautomerism broadens signals; variable-temperature NMR clarifies exchange rates .

- Reference standards : Compare with spectra of analogs (e.g., 2-Amino-2-(4-methylphenyl)ethan-1-ol) to validate assignments .

Basic: What analytical techniques are most suitable for quantifying this compound in complex mixtures?

Answer:

- HPLC-UV/Vis : Reverse-phase C18 columns with methanol/water gradients separate the compound from polar impurities.

- LC-MS : Electrospray ionization (ESI+) detects [M+H] ions (m/z ~259 for CHBrNO) for high specificity .

- Titration : Non-aqueous titration with HClO quantifies free amine groups .

Advanced: What computational methods support the prediction of this compound's pharmacokinetic properties, and how do they compare with empirical data?

Answer:

- Molecular docking (AutoDock/Vina) : Predicts binding to targets like monoamine oxidases; validate with IC assays .

- QSAR models : Correlate logP (predicted ~1.2) with membrane permeability; experimental logP via shake-flask method refines predictions .

- ADMET prediction (SwissADME) : Estimates hepatic metabolism and CYP450 interactions, cross-checked with microsomal stability assays .

Advanced: How does the compound's amino alcohol moiety participate in hydrogen bonding networks, and what implications does this have for its solid-state structure?

Answer:

- Intramolecular H-bonds : O–H···N interactions stabilize specific conformers, observed in X-ray structures as short contacts (~2.7 Å) .

- Intermolecular networks : Chains of O–H···O bonds enhance crystal packing density, affecting solubility and melting point .

- Implications : Strong H-bonding reduces amorphous phase formation, favoring crystalline solids suitable for X-ray analysis .

Notes

- Citations : Evidence sources are numbered per provided documents.

- Methodology : Emphasis on reproducible experimental design and data validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.